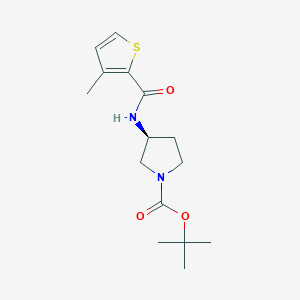
(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, also known as Boc-3-amino-4-(methylthio)-2-pyrrolidone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate include an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin. This increase can lead to improvements in mood, cognition, and behavior. Additionally, (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate in lab experiments include its potential applications in drug development and medicinal chemistry. Additionally, it has been shown to have inhibitory effects on several enzymes, making it a promising candidate for the treatment of various neurological disorders. However, the limitations of using (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate in lab experiments include the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate. These include:
1. Further investigation of its inhibitory effects on enzymes involved in the regulation of neurotransmitters.
2. Development of derivatives of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate with improved safety and efficacy profiles.
3. Investigation of its potential applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder.
4. Study of its antioxidant properties and potential applications in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate is a promising compound with potential applications in drug development and medicinal chemistry. Its inhibitory effects on enzymes involved in the regulation of neurotransmitters make it a promising candidate for the treatment of various neurological disorders. Further research is needed to determine its safety and efficacy in humans and to develop derivatives with improved properties.
Métodos De Síntesis
The synthesis of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves several steps. The first step involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methyl thioglycolate in the presence of a base such as sodium hydride. This reaction results in the formation of tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate. The second step involves the reaction of tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate with 3-bromo-2-methylthiophene-1-carboxamidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has potential applications in drug development and medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFWDNNSKXSLY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)
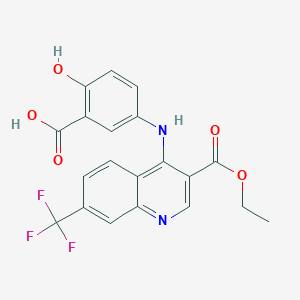
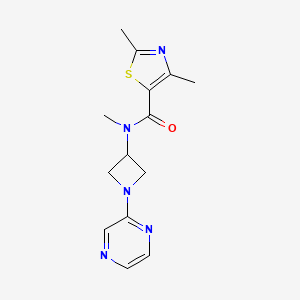
![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)
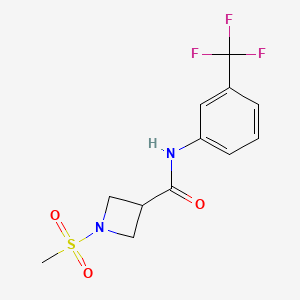
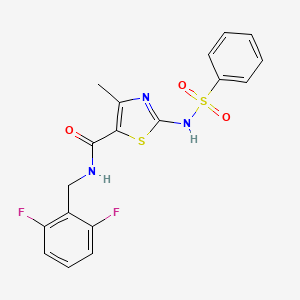

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)
![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)
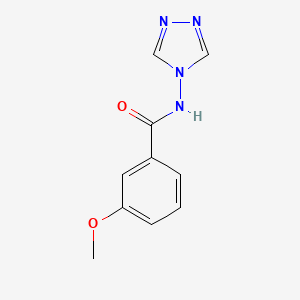
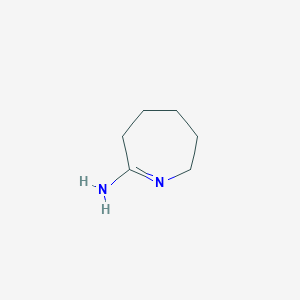
![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)